Cas no 89-81-6 (Piperitone)

Piperitone structure
Piperitone structure
Nome del prodotto:Piperitone
Numero CAS:89-81-6
MF:C10H16O
MW:152.233443260193
MDL:MFCD00045532
CID:723429
PubChem ID:6987

Piperitone Proprietà chimiche e fisiche

Nomi e identificatori

    • PIPERITONE
    • PIPERITONE(SG)
    • ALPHA-PIPERITONE
    • 3-Carvomenthenone
    • 1-P-MENTHEN-3-ONE
    • P-MENTH-1-EN-3-ONE
    • PIPERITONE WITH GC
    • p-Mentha-1-ene-3-one
    • Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
    • 1-Methyl-4-isopropyl-1-cyclohexen-3-one
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
    • Piperiton
    • PIPERITONE(AS)
    • 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 3-methyl-6-isopropylcyclohex-2-en-1-one
    • 6-isopropyl-3-methyl-2-cyclohexen-1-one
    • 6-isopropyl-3-methylcyclohex-2-en-1-one
    • cinchonidine
    • PIPERTONE
    • 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • DL-Piperitone
    • 6-Isopropyl-3-methylcyclohex-2-enone
    • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
    • 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
    • YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
    • Iso
    • 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
    • p-Menth-1-en-3-one (7CI, 8CI)
    • (±)-Piperitone
    • 3-Methyl-6-isopropyl-2-cyclohexen-1-one
    • 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
    • 4-Isopropyl-1-methyl-1-cyclohexen-3-one
    • NSC 251528
    • 4573-50-6
    • (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 6091-50-5
    • p-Menth 1-ene 3-one
    • (S)-piperitone
    • (+)-Piperitone
    • (-)-Piperitone
    • 89-81-6
    • d-Piperitone
    • Piperitone
    • MDL: MFCD00045532
    • Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
    • Chiave InChI: YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • Sorrisi: O=C1C(C(C)C)CCC(C)=C1
    • BRN: 1907772

Proprietà calcolate

  • Massa esatta: 152.120115g/mol
  • Carica superficiale: 0
  • XLogP3: 2.2
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 152.120115g/mol
  • Massa monoisotopica: 152.120115g/mol
  • Superficie polare topologica: 17.1Ų
  • Conta atomi pesanti: 11
  • Complessità: 189
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 8

Proprietà sperimentali

  • Colore/forma: Liquido incolore a giallo chiaro con profumo di menta pungente.
  • Densità: 0,93 g/cm3
  • Punto di fusione: -29°C(lit.)
  • Punto di ebollizione: 235°C(lit.)
  • Punto di infiammabilità: 90.9±9.8 °C
  • Indice di rifrazione: -60 ° (C=4, benzene)
  • PSA: 17.07000
  • LogP: 2.56780
  • Solubilità: È quasi insolubile in acqua e solubile in solventi organici come l'etanolo.
  • Merck: 7473
  • Pressione di vapore: 0.1±0.4 mmHg at 25°C

Piperitone Informazioni sulla sicurezza

Piperitone Dati doganali

  • CODICE SA:2914299000
  • Dati doganali:

    Codice doganale cinese:

    2914299000

    Panoramica:

    2914299000. altri cicloalcanoni senza altri gruppi contenenti ossigeno\Enone ciclico o terpenone ciclico. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914299000. altri chetoni ciclanici, ciclici o ciclotherpenici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

Piperitone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N9496-50mg
Piperitone
89-81-6 97.76%
50mg
¥800 2023-08-31
Enamine
EN300-174688-0.25g
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
89-81-6 95%
0.25g
$23.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2355-25g
Piperitone
89-81-6 95.0%(GC)
25g
¥320.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P95231-1g
Piperitone
89-81-6
1g
¥2848.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
79899-10MG
Piperitone
89-81-6
10mg
¥1135.7 2024-12-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GX401-5g
Piperitone
89-81-6 94.0%(GC)
5g
¥127.0 2022-06-10
TRC
P485000-250mg
Piperitone
89-81-6
250mg
$ 224.00 2023-09-06
abcr
AB167880-25 g
Piperitone, 95% (mixture of enatiomers); .
89-81-6 95%
25 g
€63.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160623-25G
Piperitone
89-81-6 >94.0%(GC)
25g
¥350.90 2023-09-01
Enamine
EN300-174688-5.0g
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
89-81-6 95%
5g
$52.0 2023-06-03

Piperitone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Reduction by dissolving metals. VI. Some applications in synthesis
Birch, A. J.; Mukherji, S. M., Journal of the Chemical Society, 1949, 2531, 2531-6

Synthetic Routes 2

Condizioni di reazione
Riferimento
Conversion of plinols into piperitone
Ho, Tse Lok; Liu, Shing Hou, Chemistry & Industry (London, 1988, (24), 787-8

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ;  0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ;  14 h, rt
Riferimento
Catalytic cross-coupling of alkylzinc halides with α-chloro ketones
Malosh, Chrysa F.; Ready, Joseph M., Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Oxygen ,  Rose Bengal Solvents: Ethanol ;  10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C; overnight, rt
1.4 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  2 h, rt
Riferimento
Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol
Serra, Stefano; Brenna, Elisabetta; Fuganti, Claudio; Maggioni, Francesco, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Sodium dichromate dihydrate Solvents: Diethyl ether ,  Water
Riferimento
Rearrangements in the formation of some π-allylpalladium compounds
Gray, Gerald A.; Jackson, William Roy; Rooney, J. J., Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Solvents: Water
Riferimento
α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions
Baptistella, Lucia H. B.; Aleixo, Adriana M., Synthetic Communications, 2002, 32(19), 2937-2950

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Lithium acetate ,  Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate ,  Sodium thiosulfate Solvents: Water
Riferimento
Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen
Ponaras, Anthony A.; Zaim, Omer; Pazo, Yessica; Ohannesian, Lena, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds
Henecka, Hans, Chemische Berichte, 1949, 82, 112-16

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Improved method of obtaining piperitone
Bazyl'chik, V. V.; Overchuk, T. N., Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  rt → reflux
1.2 Reagents: Tributylstannane ;  1.5 h, reflux
Riferimento
α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions
Hayes, Christopher J.; Herbert, Nicola M. A.; Harrington-Frost, Nicole M.; Pattenden, Gerald, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Lithium
Riferimento
The reduction of phenolic ethers to ethylenic and saturated terpenic ketones
Dupont, Georges; Dulou, Raymond; Crabbe, Pierre, Bulletin de la Societe Chimique de France, 1955, 621, 621-4

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Riferimento
O-silylated enolates and allylsilanes in organic synthesis
Paterson, Ian, 1979, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ;  18 h, 50 °C
Riferimento
Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol
Ohshima, Takashi; Tadaoka, Hiroshi; Hori, Kiyoto; Sayo, Noboru; Mashima, Kazushi, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Piperitone Raw materials

Piperitone Preparation Products

Piperitone Letteratura correlata

Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.